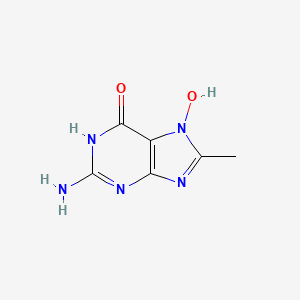![molecular formula C26H35N7O2 B1176822 4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one CAS No. 150172-27-3](/img/structure/B1176822.png)
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one is a natural product found in Streptomyces griseus with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One-Pot Synthesis Applications : The compound has been utilized in one-pot synthesis reactions. For instance, a related compound, 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, was synthesized using a one-pot reaction, representing an improvement over multi-step processes (Jilani, 2007).
Ring Transformation Reactions : The compound is used in ring transformation reactions to create novel synthons. For example, 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one was synthesized from similar pyran-2-ones and used to create terphenyls in a single step (Ram & Goel, 1996).
Regiospecific Synthesis : The compound has been used in the regiospecific synthesis of dibenzophospholes, a key step in creating complex organic molecules (Cornforth & Robertson, 1987).
Total Synthesis of Natural Products : It has been employed in the total synthesis of natural products like aureothin and N-acetylaureothamine, highlighting its utility in complex organic synthesis (Jacobsen, Moses, Adlington, & Baldwin, 2005).
Crystal Structure and Material Science
Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structures, which is crucial for understanding material properties. An example is the analysis of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (Inglebert, Kamalraja, Sethusankar, & Perumal, 2014).
Optical Material Synthesis : Synthesized derivatives have been used in creating extended π-conjugated organic materials, demonstrating potential in photonic applications (Antony et al., 2019).
Molecular Diversity and Novel Compounds
Molecular Diversity in Reactions : The compound's reactions with different substrates show a fascinating molecular diversity, yielding various polysubstituted derivatives. This diversity is valuable for developing new pharmaceuticals and materials (Sun, Zhu, Gong, & Yan, 2013).
Discovery of New Compounds : Research on similar pyran-2-one derivatives has led to the discovery of new compounds with potential biological activities, such as from endophytic fungi (Lu et al., 2009).
Other Applications
Corrosion Inhibition : Pyrazolo-pyridine derivatives synthesized from similar pyran-2-ones have been studied as corrosion inhibitors, useful in industrial processes (Dohare et al., 2018).
Spectral and Fluorescence Studies : The compound's derivatives have been the subject of spectral and fluorescence studies, indicating their potential in developing fluorescence probes and sensors (Krasnaya, Smirnova, Tatikolov, & Kuz’min, 1999).
Propriétés
Numéro CAS |
150172-27-3 |
|---|---|
Nom du produit |
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one |
Formule moléculaire |
C26H35N7O2 |
Poids moléculaire |
0 |
Nom IUPAC |
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one |
InChI |
InChI=1S/C19H19NO5/c1-12(11-15-6-8-16(9-7-15)20(22)23)5-10-17-13(2)18(24-4)14(3)19(21)25-17/h5-11H,1-4H3/b10-5+,12-11+ |
SMILES |
CC1=C(OC(=O)C(=C1OC)C)C=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Synonymes |
griseulin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




